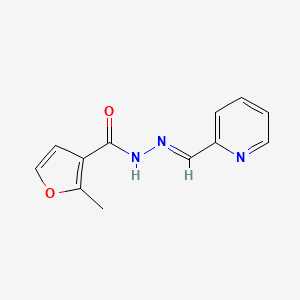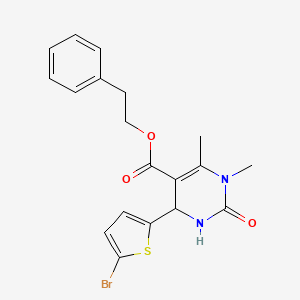![molecular formula C24H19BrClN5OS B11672004 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1E)-1-(3-bromophényl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe de formule moléculaire C24H19BrClN5OS. Ce composé se distingue par sa structure unique, qui comprend un cycle triazole, un groupe bromophényle et un groupe chlorophényle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N'-[(1E)-1-(3-bromophényl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapes :
Formation de l’hydrazide : Cette étape implique la réaction de l’hydrazide d’acide acétique avec un aldéhyde ou une cétone approprié pour former l’hydrazone correspondante.
Cyclisation : L’hydrazone est ensuite cyclisée avec un réactif adapté pour former le cycle triazole.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et d’équipements de synthèse automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(1E)-1-(3-bromophényl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former des dérivés de l’hydrazine.
Substitution : Les groupes bromophényle et chlorophényle peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions d’halogénation utilisent souvent des réactifs comme la N-bromosuccinimide (NBS) ou la N-chlorosuccinimide (NCS).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que la réduction peut produire des dérivés de l’hydrazine.
Applications de la recherche scientifique
N'-[(1E)-1-(3-bromophényl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de N'-[(1E)-1-(3-bromophényl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et les groupes phényle jouent un rôle crucial dans sa liaison aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes dépendent du contexte biologique spécifique dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(1E)-1-(4-bromophényl)éthylidène]-2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(1E)-(4-bromophényl)méthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(1E)-(2-bromophényl)méthylidène]-2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
Ce qui distingue N'-[(1E)-1-(3-bromophényl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide, c’est son arrangement spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques uniques. Sa combinaison d’un cycle triazole avec des groupes bromophényle et chlorophényle la rend particulièrement intéressante pour la recherche en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C24H19BrClN5OS |
|---|---|
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN5OS/c1-16(18-8-5-9-19(25)14-18)27-28-22(32)15-33-24-30-29-23(17-6-3-2-4-7-17)31(24)21-12-10-20(26)11-13-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
Clé InChI |
RQPZOWCEARMAMH-JVWAILMASA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |
SMILES canonique |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)
![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)
![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)

![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)


![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
